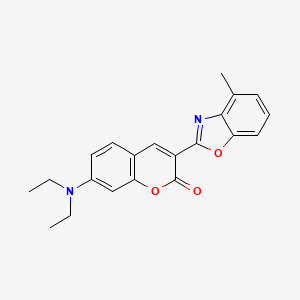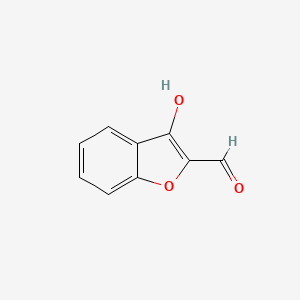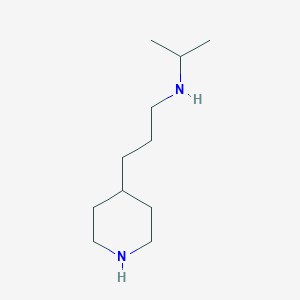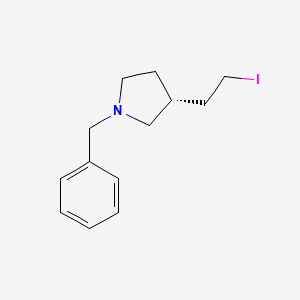
(R)-1-benzyl-3-(2-iodoethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-benzyl-3-(2-iodoethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the benzyl and iodoethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of Iodoethyl Group: The iodoethyl group is introduced through the reaction of the pyrrolidine derivative with iodoethane under basic conditions.
Industrial Production Methods
Industrial production of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-benzyl-3-(2-iodoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Substitution: The iodoethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with amines may produce corresponding amine derivatives.
Applications De Recherche Scientifique
®-1-benzyl-3-(2-iodoethyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-benzyl-3-(2-bromoethyl)pyrrolidine: Similar structure but with a bromoethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-fluoroethyl)pyrrolidine: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The presence of the iodoethyl group in ®-1-benzyl-3-(2-iodoethyl)pyrrolidine makes it unique due to the iodine atom’s larger size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H18IN |
|---|---|
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
(3R)-1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
Clé InChI |
RDNGYZZPFHTMLG-ZDUSSCGKSA-N |
SMILES isomérique |
C1CN(C[C@H]1CCI)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1CCI)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
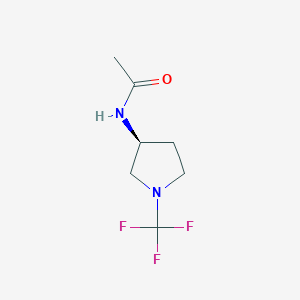
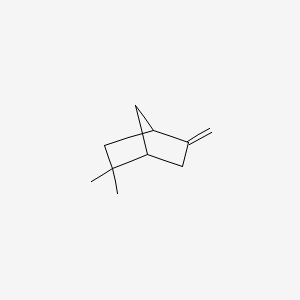
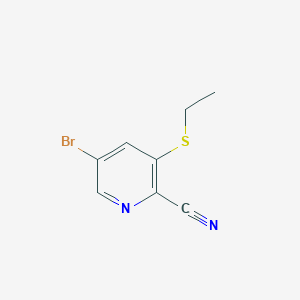
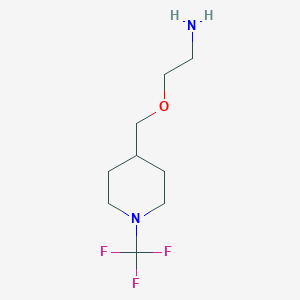
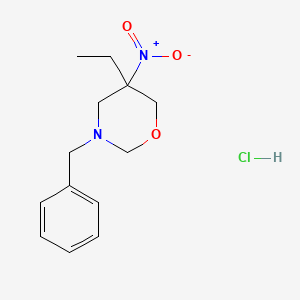

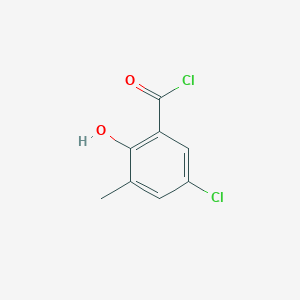
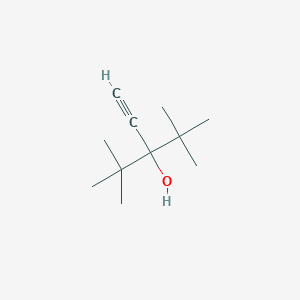
![Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)

